Methyl 3-isocyanobenzoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 3-isocyanobenzoate is an aryl isocyanate . The primary targets of this compound are not explicitly mentioned in the available literature. Aryl isocyanates are generally known to react with a variety of nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively.
Biochemical Analysis
Biochemical Properties
It is known that isocyanates can react with amines to form urea derivatives This suggests that Methyl 3-isocyanobenzoate could potentially interact with proteins and enzymes that contain amine groups
Molecular Mechanism
As an isocyanate, it could potentially react with amines to form urea derivatives This could potentially lead to the modification of proteins, potentially influencing their function
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminobenzoate with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{Methyl 3-aminobenzoate} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents provide a more controlled release of phosgene, reducing the risks associated with its handling .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form ureas.
Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: Reacts with alcohols to form carbamates.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often in the presence of a base.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Quinazolin-4-ones: Formed through silver nitrate-catalyzed reactions with amines.
Scientific Research Applications
Methyl 3-isocyanobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
Methyl 2-isocyanobenzoate: Similar structure but with the isocyano group at the ortho position.
Methyl 4-isocyanobenzoate: Similar structure but with the isocyano group at the para position.
3,5-Dimethoxyphenyl isocyanate: Contains additional methoxy groups on the aromatic ring.
Uniqueness: Methyl 3-isocyanobenzoate is unique due to its specific positioning of the isocyano group at the meta position, which influences its reactivity and the types of products it forms. This positional difference can lead to variations in the chemical behavior and applications compared to its ortho and para counterparts .
Properties
IUPAC Name |
methyl 3-isocyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRYLFWHIMKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.